![molecular formula C17H15NO3 B1589195 Methyl 4-(benzyloxy)-1H-indole-6-carboxylate CAS No. 61545-36-6](/img/structure/B1589195.png)
Methyl 4-(benzyloxy)-1H-indole-6-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with benzyl chloride or other benzyl derivatives . For example, “Methyl 4-(benzyloxy) benzoate” was synthesized by the reaction of methyl 4-hydroxybenzoate and benzyl chloride in K2CO3 and DMF as solvent .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve protodeboronation of alkyl boronic esters . This reaction is not well developed but has been reported in the synthesis of related compounds .Scientific Research Applications
Synthesis and Pharmaceutical Applications
Methyl 4-(benzyloxy)-1H-indole-6-carboxylate and related indole derivatives have been extensively studied for their synthesis methods and potential pharmaceutical applications. A key intermediate in the synthesis of phosphoindole inhibitors for HIV non-nucleoside reverse transcriptase, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, was developed through a robust synthetic process. This approach offered advantages such as avoiding potentially hazardous species and the absence of regioisomeric products (Mayes et al., 2010). Similarly, the synthesis of indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles demonstrated promising antioxidant properties and acetylcholinesterase inhibition, beneficial for potential therapeutic applications (Bingul et al., 2019).
Chemical Synthesis and Industrial Application
The chemical synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole has been optimized for industrial preparation, highlighting the economic feasibility and high yield of this process, which is crucial for large-scale applications (Zuo, 2014).
Infrared Probing and Fluorescence
Methyl indole-4-carboxylate, a related derivative, has been studied as a fluorescent and infrared probe. Its ability to emit around 450 nm with a long fluorescence lifetime makes it a suitable candidate for studying local hydration environments, particularly in protein structures (Liu et al., 2020).
Antimicrobial and Anticancer Properties
A range of indole derivatives, such as 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters, have been synthesized and evaluated for their antimicrobial and anticancer potential. These studies contribute to the understanding of the medicinal value of these compounds in treating various diseases (Sharma et al., 2012).
Spectroscopic Probing
Ester-derivatized indoles, including methyl indole-4-carboxylate, have shown promise as spectroscopic probes due to their fluorescence properties. These compounds can be used for studying local protein environments, providing valuable insights into biological processes and molecular structures (Huang et al., 2018).
properties
IUPAC Name |
methyl 4-phenylmethoxy-1H-indole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-17(19)13-9-15-14(7-8-18-15)16(10-13)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOBJRJIGGDCOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN2)C(=C1)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444491 | |
Record name | Methyl 4-(benzyloxy)-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(benzyloxy)-1H-indole-6-carboxylate | |
CAS RN |
61545-36-6 | |
Record name | Methyl 4-(benzyloxy)-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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